2-(4-Benzyloxybenzyl)propionic acid

説明

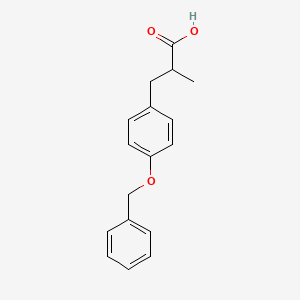

2-(4-Benzyloxybenzyl)propionic acid (CAS No.: 68718-09-2) is a substituted phenylpropionic acid derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Structurally, it features a benzyloxy group (-OCH₂C₆H₅) attached to the para position of the phenyl ring, which is further linked to a propionic acid backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of bioactive molecules or functional materials.

Synthetic routes for this compound often involve multi-step reactions, including alkylation, bromination, and substitution processes. For example, intermediate steps may yield derivatives such as 2-(4-bromomethylphenyl)propionic acid, which can undergo further benzyloxy group introduction . Structural characterization typically employs spectral techniques like NMR and IR spectroscopy .

特性

分子式 |

C17H18O3 |

|---|---|

分子量 |

270.32 g/mol |

IUPAC名 |

2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C17H18O3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,18,19) |

InChIキー |

WCWNPKOOEIRDTG-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The pharmacological, physicochemical, and synthetic properties of phenylpropionic acid derivatives are heavily influenced by substituents on the aromatic ring and the propionic acid chain. Below is a comparative analysis of key analogues:

Pharmacological and Toxicological Profiles

- Toxicity: 2-(2,4-Dichlorophenoxy)propionic acid exhibits significant hazards (carcinogenicity, DOT Class 6.1 poison), whereas the benzyloxy derivative lacks reported toxicity data but is presumed safer due to the absence of halogens .

Physicochemical Properties

- Solubility : The hydroxyethoxy group in 2-(4-hydroxyethoxyphenyl)propionic acid increases polarity and water solubility compared to the lipophilic benzyloxy derivative .

- Acidity: Electron-withdrawing groups (e.g., dichlorophenoxy) enhance the acidity of the propionic acid moiety, while electron-donating groups (e.g., methoxy) reduce it .

Research Findings and Implications

Synthetic Versatility : The benzyloxy group’s stability makes this compound a robust intermediate for multi-step syntheses, contrasting with bromomethyl analogues that require careful handling due to their reactivity .

Structural-Activity Relationships (SAR): Substitutions on the phenyl ring directly influence bioactivity. For instance, dichlorophenoxy derivatives are potent herbicides but toxic, whereas benzyloxy variants may offer safer profiles for pharmaceutical use .

Future Directions : Comparative studies on the stereochemical effects (e.g., R/S configurations) and in vitro bioactivity of the benzyloxy derivative are warranted, given the success of chiral synthesis in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。